(R)-tert-Butyl (1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl)carbamate
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Overview
Description
®-tert-Butyl (1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl)carbamate is a complex organic compound that belongs to the class of quinazolinones Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl)carbamate typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core is synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzyl and Chloro Groups: The benzyl and chloro groups are introduced via substitution reactions, often using reagents like benzyl chloride and thionyl chloride.
Attachment of the tert-Butyl Carbamate Group: The final step involves the attachment of the tert-butyl carbamate group, which is achieved through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting the ketone group to an alcohol.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Alcohol derivatives of the quinazolinone core.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, ®-tert-Butyl (1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl)carbamate is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development in areas such as oncology, infectious diseases, and inflammation.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its versatility makes it a valuable asset in various industrial applications.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzyl and chloro groups may enhance binding affinity and specificity, while the tert-butyl carbamate group could improve the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
®-tert-Butyl (1-(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl)carbamate: Lacks the chloro group, which may affect its biological activity and binding affinity.
®-tert-Butyl (1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-ethylpropyl)carbamate: Has an ethyl group instead of a methyl group, potentially altering its chemical properties and reactivity.
Uniqueness
The presence of the chloro group in ®-tert-Butyl (1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl)carbamate distinguishes it from similar compounds. This group can significantly influence the compound’s reactivity, biological activity, and binding affinity, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl N-[1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O3/c1-15(2)20(27-23(30)31-24(3,4)5)21-26-19-13-17(25)11-12-18(19)22(29)28(21)14-16-9-7-6-8-10-16/h6-13,15,20H,14H2,1-5H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYPLXQQQXSDPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1CC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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